![molecular formula C11H12IN3O B2823985 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1562995-68-9](/img/structure/B2823985.png)

3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

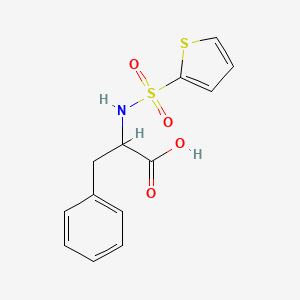

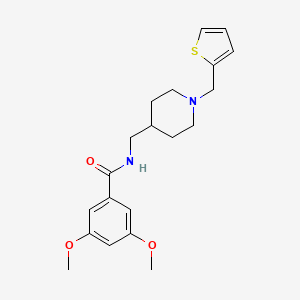

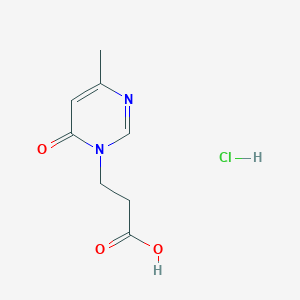

The compound “3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the molecular formula C8H11IN2O. It has a molecular weight of 278.09 . The compound is characterized by the presence of an iodine atom, a pyrazole ring, and a tetrahydropyran ring .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This indicates the presence of a pyrazole ring attached to a tetrahydropyran ring with an iodine atom .Physical and Chemical Properties Analysis

The compound has a molecular weight of 278.09 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

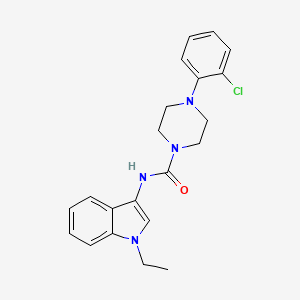

A significant application of this compound lies in organic synthesis, where it acts as a precursor for the construction of complex molecular architectures. For instance, Lavecchia et al. (2004) presented a convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, which are further functionalized through copper and palladium-promoted coupling reactions, demonstrating the compound's versatility in synthesizing diverse molecules under conditions like Suzuki, Heck, Stille, and Sonogashira Lavecchia, S. Berteina‐Raboin, G. Guillaumet, 2004.

Catalysis and Ligand Design

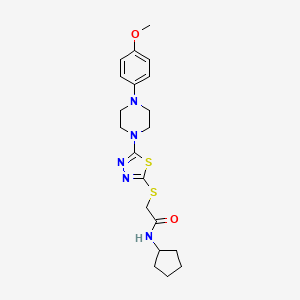

This compound also plays a critical role in the development of catalysts and ligand design for metal coordination chemistry. Halcrow (2005, 2014) explored the synthesis and coordination chemistry of related ligands, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes for thermal and photochemical applications. These studies underscore the compound's utility in designing ligands that facilitate complex chemical transformations and sensing applications Halcrow, 2005, 2014.

Materials Science

In materials science, the compound finds application in the development of organic light-emitting diodes (OLEDs). Wei Li et al. (2016) demonstrated the use of a related compound as an electron-transporting unit in constructing bipolar host materials for phosphorescent OLEDs. By varying the linking mode between the n-type pyrazolo[4,3-b]pyridine and p-type carbazole, they achieved significant tuning of optoelectronic parameters, showcasing the compound's contribution to advancing OLED technology Wei Li, Jiuyan Li, Di Liu, Qianqian Jin, 2016.

Eigenschaften

IUPAC Name |

3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN3O/c12-11-10-8(4-3-6-13-10)15(14-11)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHOJYBMAQHTTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C(=N2)I)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2823911.png)

![2-[1-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2823919.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)